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Compound of Interest

Compound Name: 3,5-Dimethyl-1-adamantanol

Cat. No.: B133686

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1-adamantanol is a derivative of adamantane, a rigid, tricyclic hydrocarbon. The
adamantane cage is a well-recognized scaffold in medicinal chemistry, often incorporated into
drug molecules to enhance their lipophilicity, metabolic stability, and to modulate their
pharmacokinetic and pharmacodynamic profiles. This technical guide provides a
comprehensive overview of the lipophilicity of 3,5-Dimethyl-1-adamantanol, details
established experimental protocols for its determination, and discusses the current
understanding of its biological effects. It is noteworthy that 3,5-Dimethyl-1-adamantanol is a
known impurity of the Alzheimer's drug, Memantine (3,5-dimethyl-1-adamantanamine).[1][2]

Physicochemical Properties

The core physicochemical properties of 3,5-Dimethyl-1-adamantanol are summarized below.
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Property Value Source
Molecular Formula C12H200 [3]
Molecular Weight 180.29 g/mol [3]
CAS Number 707-37-9 [1]
Appearance White to Off-White Solid [2]
Predicted XlogP 3.5 [3]

Lipophilicity of 3,5-Dimethyl-1-adamantanol

Lipophilicity is a critical physicochemical parameter that significantly influences the absorption,
distribution, metabolism, and excretion (ADME) properties of a drug candidate. It is typically
expressed as the logarithm of the partition coefficient (logP) between an organic and an
agueous phase, most commonly n-octanol and water.

Quantitative Lipophilicity Data

While experimentally determined logP or logD values for 3,5-Dimethyl-1-adamantanol are not
readily available in the current scientific literature, computational methods provide an estimated

value.
Parameter Value Method Source
XlogP 3.5 Computed PubChem|[3]
Experimental logP Not Found
Experimental logD Not Found

Note: The predicted XlogP value of 3.5 suggests that 3,5-Dimethyl-1-adamantanol is a

lipophilic compound.

Experimental Protocols for Lipophilicity
Determination
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For researchers wishing to experimentally determine the lipophilicity of 3,5-Dimethyl-1-
adamantanol or related compounds, the following are detailed standard protocols.

Shake-Flask Method for logP/logD Determination (Gold
Standard)

This method directly measures the partitioning of a compound between n-octanol and an
aqueous buffer.

Materials:

3,5-Dimethyl-1-adamantanol

e n-Octanol (HPLC grade, pre-saturated with aqueous buffer)

e Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
¢ Glass vials with screw caps

e Vortex mixer

o Centrifuge

e Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

e Preparation of Solutions:

o Prepare a stock solution of 3,5-Dimethyl-1-adamantanol in n-octanol.

o Prepare the aqueous buffer and n-octanol phases by mutually saturating them by mixing
for 24 hours followed by separation.

 Partitioning:

o Add a known volume of the n-octanol stock solution to a vial containing a known volume of
the aqueous buffer. The volume ratio can be adjusted depending on the expected
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lipophilicity.

o Securely cap the vial and vortex vigorously for a set period (e.g., 1-2 hours) to ensure
thorough mixing and partitioning.

o Allow the two phases to separate by standing or by centrifugation.
e Quantification:
o Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

o Determine the concentration of 3,5-Dimethyl-1-adamantanol in each phase using a
suitable and validated analytical method.

e Calculation:

o The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol
phase to the concentration in the aqueous phase.

o logP =log10(P)

o For ionizable compounds, this value represents the logD at the specific pH of the aqueous
buffer.

Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC) Method for logP Estimation

This is a rapid and less material-intensive indirect method for estimating logP based on the
retention time of the compound on a nonpolar stationary phase.

Materials:
e 3,5-Dimethyl-1-adamantanol
e HPLC system with a UV or MS detector

o Reversed-phase HPLC column (e.g., C18)
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» Mobile phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or
acetonitrile).

e A set of standard compounds with known logP values.
Procedure:
 Calibration:

o Inject the standard compounds with known logP values onto the HPLC system under
isocratic conditions (a constant mobile phase composition).

o Record the retention time (t_R) for each standard.

o Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - to) / to,
where to is the column dead time.

o Create a calibration curve by plotting the log(k') values against the known logP values of
the standards.

e Sample Analysis:
o Dissolve 3,5-Dimethyl-1-adamantanol in the mobile phase.
o Inject the sample onto the HPLC system using the same conditions as for the standards.
o Record the retention time (t_R) of 3,5-Dimethyl-1-adamantanol.
» Calculation:
o Calculate the log(k') for 3,5-Dimethyl-1-adamantanol.

o Using the equation of the calibration curve, determine the logP value of 3,5-Dimethyl-1-
adamantanol from its log(k') value.

Biological Effects and Mechanism of Action
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Currently, there is a significant lack of specific data in the peer-reviewed scientific literature
regarding the biological effects, mechanism of action, and affected signaling pathways of 3,5-
Dimethyl-1-adamantanol.

While the adamantane scaffold is present in numerous biologically active compounds, and
derivatives of adamantane are known to exhibit a wide range of activities including antiviral and
neurological effects, these properties cannot be directly extrapolated to 3,5-Dimethyl-1-
adamantanol without specific experimental evidence.[4][5]

It is important to note that 3,5-Dimethyl-1-adamantanol is an impurity of Memantine.[1][2]
Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, and
its mechanism of action in the treatment of Alzheimer's disease is well-established.[6] However,
it is unknown if 3,5-Dimethyl-1-adamantanol shares any of the NMDA receptor modulating
properties of its parent drug. Further research is required to elucidate the specific biological
activities of this compound.

Visualizations
Experimental Workflow for Lipophilicity Determination

The following diagram illustrates the general workflow for the experimental determination of the
partition coefficient (logP).
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Prepare Stock Solution in n-Octanol Inject Standards and Create Calibration Curve
; ;
Mix and Vortex Inject 3,5-Dimethyl-1-adamantanol
; ;
Separate Phases (Centrifuge) Determine Retention Time

; ;

Quantify Concentration in Each Phase Estimate logP from Calibration

'

Calculate logP

Click to download full resolution via product page

Caption: General workflow for experimental logP determination.

Conclusion

3,5-Dimethyl-1-adamantanol is a lipophilic molecule, a characteristic attributed to its
adamantane core, with a computationally predicted XlogP of 3.5. While detailed and
standardized protocols for the experimental determination of its lipophilicity are well-established
in the field, specific experimentally derived logP or logD values for this compound are currently
unavailable. Furthermore, there is a notable absence of data on its specific biological effects
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and mechanisms of action. Given its status as a known impurity of the neurologically active
drug Memantine, future research into the pharmacological and toxicological profile of 3,5-
Dimethyl-1-adamantanol is warranted to fully understand its potential impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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